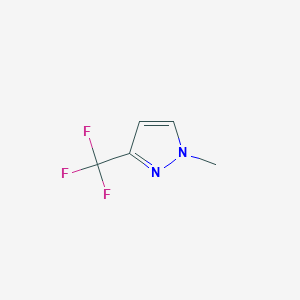

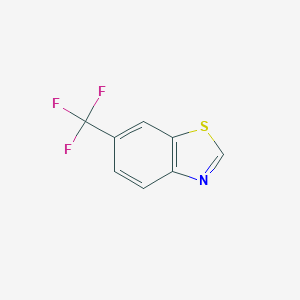

6-三氟甲基苯并噻唑

描述

6-Trifluoromethylbenzothiazole is a chemical compound that is part of the benzothiazole family, characterized by the presence of a trifluoromethyl group attached to the benzothiazole ring. This structural motif is of interest due to its potential applications in various fields, including medicinal chemistry and agriculture. The trifluoromethyl group can significantly alter the physical and chemical properties of the molecule, potentially leading to enhanced biological activity or altered reactivity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including those with trifluoromethyl groups, has been a subject of research due to their relevance in pharmaceuticals and agrochemicals. An efficient one-pot method for synthesizing 2-trifluoromethylbenzothiazoles has been reported, which involves the treatment of trifluoromethylimidoyl chlorides with sodium hydrosulfide hydrate using PdCl2 as the sole catalyst in DMSO. This method proceeds via thiolation, C-H bond functionalization, and C-S bond formation, yielding moderate to high yields with good functional group tolerance .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex, and their characterization often requires advanced techniques such as single-crystal X-ray diffraction. In the context of related compounds, the molecular structures of certain triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives bearing a fluoroquinazolinyl moiety have been confirmed using this method. Although not directly related to 6-trifluoromethylbenzothiazole, these studies highlight the importance of structural characterization in understanding the properties and reactivity of such compounds .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, which are essential for their functionalization and application in different domains. For instance, the synthesis of dibenzo[d,g][1,3,6]trithiocins involves reactions with nucleophiles, demonstrating the reactivity of the benzothiazole ring system under different conditions. Such reactions can lead to a variety of products with potential applications in material science or as intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-trifluoromethylbenzothiazole derivatives are influenced by the presence of the trifluoromethyl group. This group is known to impart unique properties such as increased lipophilicity, stability, and potential bioactivity. In the context of related compounds, benzothiazoles, s-triazenes, and thioureas have been shown to exhibit various biological activities, which can be attributed to their chemical structure and properties. These properties are crucial when evaluating the compounds for potential use as antimicrobial agents or in other biological applications .

科学研究应用

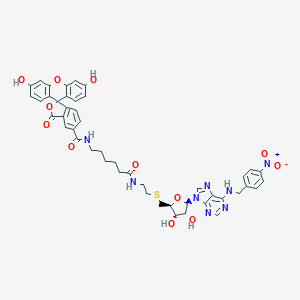

用于分析物检测的荧光探针

苯并噻唑及其衍生物,包括6-三氟甲基苯并噻唑,可用于构建荧光探针 . 这些探针可以与分析物特异性地相互作用,改变其发光特性以实现分析物的检测 . 它们可应用于物质的检测、有害物质的分析和细胞成像 .

金属离子的检测

苯并噻唑荧光探针可以根据分析物的类型分为不同的类型,包括金属离子 . 在苯并噻唑上引入某些结构或官能团可以增强其与金属离子的相互作用 .

阴离子的检测

类似地,苯并噻唑荧光探针也可用于阴离子的检测 . 探针与阴离子之间的特异性相互作用会导致探针的发光特性发生变化 .

小分子的检测

苯并噻唑荧光探针也可以与小分子相互作用,导致其发光特性发生变化 . 这种特性使其在小分子的检测和分析中很有用 .

生物大分子的检测

作用机制

Target of Action

6-Trifluoromethylbenzothiazole primarily targets voltage-dependent sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, thus influencing neuronal excitability .

Mode of Action

The compound interacts with its targets by antagonizing voltage-dependent sodium channel currents . This means it inhibits the flow of sodium ions through the channels, thereby reducing the excitability of neurons .

Biochemical Pathways

The antagonism of voltage-dependent sodium channels by 6-Trifluoromethylbenzothiazole affects the neuronal signaling pathways . By inhibiting sodium ion flow, the compound can modulate the action potential of neurons, thereby influencing various downstream effects related to neuronal communication and signaling .

Result of Action

The molecular and cellular effects of 6-Trifluoromethylbenzothiazole’s action include a reduction in neuronal excitability due to its antagonism of voltage-dependent sodium channels . This could potentially lead to effects such as neuroprotection, given that overexcitation of neurons can lead to neuronal damage .

属性

IUPAC Name |

6-(trifluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULNNISVPSQIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564279 | |

| Record name | 6-(Trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131106-70-2 | |

| Record name | 6-(Trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

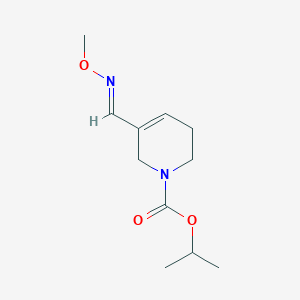

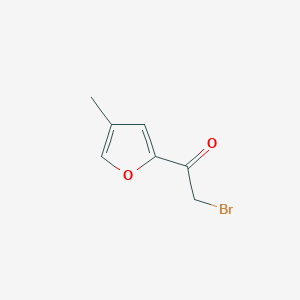

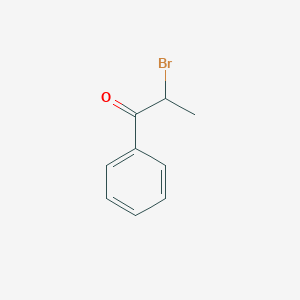

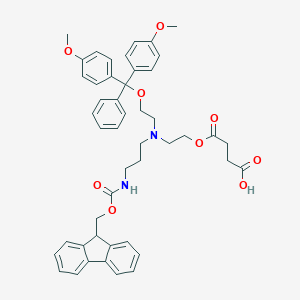

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research paper provided?

A1: The research paper focuses on describing a method for synthesizing 2-amino-6-trifluoromethylbenzothiazole []. While the paper doesn't delve into the applications of this compound, it provides a crucial foundation for further research by outlining its synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)

![3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide](/img/structure/B137525.png)